molecular formula C19H20FN2O4P B11411636 Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11411636
M. Wt: 390.3 g/mol
InChI Key: SUJRTAFUJWFFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl and Methylphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Phosphonate Group: The phosphonate group can be introduced using a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anticancer and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C19H20FN2O4P

Molecular Weight

390.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20FN2O4P/c1-13-4-8-15(9-5-13)17-22-19(27(23,24-2)25-3)18(26-17)21-12-14-6-10-16(20)11-7-14/h4-11,21H,12H2,1-3H3

InChI Key

SUJRTAFUJWFFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.